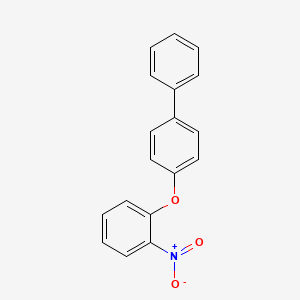![molecular formula C15H12Cl3N3O2 B11095176 2,5-dichloro-N-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11095176.png)
2,5-dichloro-N-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It exists as white crystalline solids or crystalline powder and has a faint aromatic odor.
- The melting point of this compound ranges from 199 to 200°C.
- Solubility: It is practically insoluble in water but soluble in some organic solvents such as acetone, N,N-dimethylformamide, and pyridine.
- Stability: Under typical conditions, it is stable to light and heat, but it decomposes easily in the presence of strong acids or bases .
2,5-dichloro-N-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide: is an organic compound with the chemical formula CHClNO.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Scientific Research Applications
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA typically involves the reaction of 4-chloroaniline with 2,5-dichloro-4,6-dimethyl-3-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce various amines.
Applications De Recherche Scientifique
N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBAMATE
- N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA stands out due to its specific combination of chlorinated phenyl and pyridyl groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C15H12Cl3N3O2 |
|---|---|
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
2,5-dichloro-N-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H12Cl3N3O2/c1-7-11(13(18)19-8(2)12(7)17)14(22)21-15(23)20-10-5-3-9(16)4-6-10/h3-6H,1-2H3,(H2,20,21,22,23) |
Clé InChI |
ODWSRNNXXLJZNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11095101.png)
![7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11095102.png)

![2-(4-Chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B11095110.png)
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13-trisulfonic acid](/img/structure/B11095114.png)
![1-(4-methoxyphenyl)-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}methanamine](/img/structure/B11095125.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11095132.png)
![(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11095137.png)
![(2E)-3-benzyl-N-(4-chlorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11095150.png)
![5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one](/img/structure/B11095151.png)
![N-(2,3-dimethylphenyl)-6-[(2E)-2-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11095166.png)
![4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11095182.png)
![N-(3,5-Dimethylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B11095184.png)
![N-({2-[(4-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11095188.png)
